1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a dichlorophenyl group and a methylbenzoyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivative.
Reduction: Amine derivative.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and proteins makes it a candidate for drug development.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)thiourea: Similar structure but lacks the benzoyl group.
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)urea: Similar structure but contains a urea moiety instead of a thiourea moiety.
1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiosemicarbazide: Similar structure but contains a thiosemicarbazide moiety.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-(4-methylbenzoyl)thiourea is unique due to the presence of both dichlorophenyl and methylbenzoyl groups attached to a thiourea moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-11-6-7-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQTIGGCUFODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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